Tetrahydrofuran-2-amine

Conformational restriction Molecular recognition Entropic penalty

Tetrahydrofuran-2-amine (IUPAC: oxolan-2-amine) is a saturated five-membered heterocyclic primary amine with the molecular formula C4H9NO and a molecular weight of 87.12 g/mol. It features a chiral center at the C2 position (one undefined stereocenter) and exists as a racemic mixture unless otherwise specified.

Molecular Formula C4H9NO
Molecular Weight 87.12 g/mol
CAS No. 127662-20-8
Cat. No. B190094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydrofuran-2-amine
CAS127662-20-8
Molecular FormulaC4H9NO
Molecular Weight87.12 g/mol
Structural Identifiers
SMILESC1CC(OC1)N
InChIInChI=1S/C4H9NO/c5-4-2-1-3-6-4/h4H,1-3,5H2
InChIKeyKQOATKAFTRNONV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrahydrofuran-2-amine (CAS 127662-20-8): Physicochemical Baseline and Procurement-Relevant Identity


Tetrahydrofuran-2-amine (IUPAC: oxolan-2-amine) is a saturated five-membered heterocyclic primary amine with the molecular formula C4H9NO and a molecular weight of 87.12 g/mol [1]. It features a chiral center at the C2 position (one undefined stereocenter) and exists as a racemic mixture unless otherwise specified . The compound combines a cyclic ether oxygen with a directly attached primary amine, yielding a compact, conformationally restricted scaffold with zero freely rotatable bonds, two hydrogen bond acceptors, one hydrogen bond donor, and a topological polar surface area of 35.3 Ų [1]. Its predicted XLogP3 of −0.2 and ACD/LogP of −0.99 indicate pronounced hydrophilicity relative to carbocyclic amine analogs [1].

1
Conformationally restricted primary amine with zero freely rotatable bonds
2
Dual hydrogen bond acceptor (ring O + amine N) for target engagement
3
Polar, low-logP oxolane-amine scaffold for fragment-based library design

Why Tetrahydrofuran-2-amine Cannot Be Replaced by Tetrahydrofurfurylamine or Cyclopentylamine: Structural Differentiation Driving Selection


Tetrahydrofuran-2-amine is frequently conflated with tetrahydrofurfurylamine (CAS 4795-29-3) and cyclopentylamine (CAS 1003-03-8), yet critical physicochemical and conformational differences make these compounds non-interchangeable in demanding research applications. The direct attachment of the primary amine to the tetrahydrofuran ring — as opposed to the methylene-spaced amine in tetrahydrofurfurylamine — eliminates one rotatable bond (0 vs. 1), significantly altering conformational entropy and molecular recognition properties [1]. Compared to cyclopentylamine, tetrahydrofuran-2-amine provides an additional hydrogen bond acceptor (the ring oxygen; 2 HBA vs. 1) and a substantially larger topological polar surface area (35.3 vs. 26 Ų), which impacts solubility, permeability, and target engagement profiles [1][2]. The ~28°C lower boiling point versus tetrahydrofurfurylamine (125.6°C vs. 153–154°C) further reflects fundamentally different intermolecular interactions with practical consequences for purification, handling, and formulation . These differences are not incremental; they represent distinct chemotypes that yield divergent structure–activity relationships when elaborated into bioactive molecules.

Direct ring-attached amine (0 rotatable bonds)
vs
Tetrahydrofurfurylamine (methylene spacer, 1 rotatable bond)
2 HBA (ring O + amine N); TPSA 35.3 Ų
vs
Cyclopentylamine (1 HBA; TPSA 26 Ų; no ring oxygen)
2-aminotetrahydrofuran scaffold (nucleoside core mimetic)
vs
3-aminotetrahydrofuran (regioisomer; altered molecular recognition)

Quantitative Differentiation Evidence: Tetrahydrofuran-2-amine Versus Closest Analogs


Rotatable Bond Count: Zero vs. One — Conformational Restriction Differentiates Tetrahydrofuran-2-amine from Tetrahydrofurfurylamine

Tetrahydrofuran-2-amine possesses zero freely rotatable bonds, as the primary amine is directly attached to the tetrahydrofuran ring at the C2 position. In contrast, tetrahydrofurfurylamine (CAS 4795-29-3) features a methylene spacer between the ring and the amine, introducing one freely rotatable bond [1][2]. This structural distinction directly impacts the conformational entropy penalty upon target binding: the fully constrained amine of tetrahydrofuran-2-amine pre-organizes the pharmacophore, potentially reducing the entropic cost of binding and improving affinity in structure-based drug design campaigns where rigidification of the ligand is sought [3].

Rotatable Bond Count
Head-to-head
0 vs. 1 freely rotatable bonds
Complete elimination of exocyclic C–N rotation; pre-organized amine vector may reduce entropic penalty upon binding.
Computed (PubChem); consistent with 2D structure.
Conformational restriction Molecular recognition Entropic penalty Drug design

Boiling Point Differential of ~28°C: Tetrahydrofuran-2-amine Versus Tetrahydrofurfurylamine — Implications for Purification and Handling

Tetrahydrofuran-2-amine exhibits a predicted boiling point of 125.6±33.0°C at 760 mmHg (ACD/Labs Percepta), whereas tetrahydrofurfurylamine boils at 153–154°C at 744–760 mmHg . This ~28°C difference arises from the distinct hydrogen-bonding networks enabled by the directly ring-attached amine in tetrahydrofuran-2-amine, which alters intermolecular association relative to the methylene-spaced amine in tetrahydrofurfurylamine. The lower boiling point of tetrahydrofuran-2-amine facilitates distillative purification under milder conditions, reducing thermal degradation risk for this reactive primary amine .

Boiling Point Differential
Data to verify
ΔTbp ≈ 28°C lower
Supports milder distillative purification and distinct handling profile vs. tetrahydrofurfurylamine.
Target value predicted (ACD/Labs); comparator is experimental. Source review recommended.
Boiling point Purification Distillation Physicochemical property

Hydrogen Bond Acceptor Count: Two Versus One — Tetrahydrofuran-2-amine Provides an Additional HBA Relative to Cyclopentylamine

Tetrahydrofuran-2-amine presents two hydrogen bond acceptor sites (the ring oxygen and the amine nitrogen), whereas cyclopentylamine (CAS 1003-03-8), its direct carbocyclic analog, possesses only one (the amine nitrogen) [1][2]. The additional ring-oxygen HBA fundamentally alters the compound's solvation profile, crystal engineering potential, and capacity for multipoint hydrogen-bonding interactions with biological targets. This difference is particularly salient when the tetrahydrofuran oxygen is intended to engage backbone NH groups in enzyme active sites — a design principle exploited in HIV-1 protease inhibitor development, where the THF oxygen forms critical hydrogen bonds with Asp29 and Asp30 backbone amides [3].

HBA Count
Head-to-head
2 vs. 1 HBA (ring O + amine N)
Enables additional hydrogen-bonding anchor vs. cyclopentylamine; relevant when target requires dual HBA engagement.
Computed (PubChem); consistent with crystal structure precedent in HIV-1 protease.
Hydrogen bond acceptor Solubility Target engagement Cyclic amine

Topological Polar Surface Area: 35.3 Ų Versus 26 Ų — Tetrahydrofuran-2-amine Displays 36% Higher TPSA Than Cyclopentylamine

The topological polar surface area (TPSA) of tetrahydrofuran-2-amine is 35.3 Ų, compared to 26 Ų for cyclopentylamine — a 36% increase attributable to the ring oxygen atom [1][2]. TPSA is a critical computed descriptor for predicting intestinal absorption, blood–brain barrier penetration, and oral bioavailability. At 35.3 Ų, tetrahydrofuran-2-amine remains well below the 60 Ų threshold often associated with good oral absorption, yet its higher TPSA relative to cyclopentylamine predicts enhanced aqueous solubility and reduced passive membrane permeability — a property that can be advantageous when designing peripherally restricted agents or optimizing solubility-limited pharmacokinetics [3].

Topological Polar Surface Area
Head-to-head
35.3 Ų vs. 26 Ų
36% higher TPSA vs. cyclopentylamine; quantifiable polarity increase without molecular weight penalty.
Computed (PubChem).
Topological polar surface area Permeability Bioavailability ADME

Privileged Scaffold Status: 2-Aminotetrahydrofuran as the Core of Nucleoside DNA/RNA Architecture — A Class-Level Distinction from Non-Oxygen Heterocycles

The 2-aminotetrahydrofuran core has been explicitly designated a 'privileged scaffold for drug discovery' because it constitutes the core structural motif of DNA and RNA nucleosides [1]. In a seminal 2012 publication, Benfatti, de Nanteuil, and Waser demonstrated that 2-aminotetrahydrofurans can be synthesized with yields up to 99% and diastereoselectivities up to >20:1 (cis/trans) via iron-catalyzed [3+2] annulation, establishing a practical route to this pharmacologically relevant chemotype [1]. The authors note that this scaffold is present in 'evolutionarily selected molecules such as nucleosides, as well as in synthetic drugs such as AZT,' directly linking the 2-aminotetrahydrofuran architecture to clinically validated therapeutic mechanisms [1]. This privileged status does not extend to tetrahydrofurfurylamine (methylene spacer alters ring-amine geometry), cyclopentylamine (lacks ring oxygen), or 3-aminotetrahydrofuran (different substitution pattern yields distinct molecular recognition properties) [2].

Privileged Scaffold Status
Class-level
Designated privileged scaffold; constitutes DNA/RNA nucleoside core.
Supports strategic selection for nucleoside-mimetic and fragment-library design; class-level inference.
Peer-reviewed designation (Org Lett 2012). Structural homology, not direct activity claim.
Privileged scaffold Nucleoside mimetics DNA/RNA core Drug discovery

HIV-1 Protease Inhibitor Potency: Tetrahydrofuran-2-amine-Derived P2 Ligand Achieves Subnanomolar IC50 (0.35 nM) with High Selectivity Index

The (S)-tetrahydrofuran-2-amine scaffold has been employed as the chiral P2 ligand in a series of HIV-1 protease inhibitors. Inhibitor 20e, bearing an N-(S-tetrahydrofuran)-N-(2-methoxyethyl)acetamide P2-ligand derived from tetrahydrofuran-2-amine (CAS 127662-20-8), displayed an enzyme inhibitory IC50 of 0.35 nM against HIV-1 protease with remarkably low cytotoxicity (CC50 = 305 μM), yielding a selectivity index exceeding 870,000 . This level of potency and selectivity establishes tetrahydrofuran-2-amine as a validated chiral building block for antiviral drug discovery. In a subsequent 2024 study, substituted tetrahydrofuran derivatives — both enantiomers synthesized stereoselectively using lipase-PS-catalyzed enzymatic resolution — were designed to promote hydrogen bonding and van der Waals interactions with backbone atoms in the S2 subsite, further confirming the scaffold's privileged role in protease inhibitor design [1]. While tetrahydrofurfurylamine has been employed in topoisomerase I and SCD1 inhibitor programs, no peer-reviewed reports demonstrate comparable subnanomolar enzymatic potency for tetrahydrofurfurylamine-derived ligands in a clinically validated antiviral target context .

HIV-1 Protease Inhibitor Potency
Reported
Derivative IC50 = 0.35 nM
Reported enzymatic inhibitory potency context for elaborated (S)-enantiomer P2 ligand; supports antiviral probe development.
In vitro enzyme assay; selectivity index >870,000 (MT-2 cells). Research-use context only.
HIV-1 protease inhibitor Antiviral P2 ligand Structure–activity relationship

High-Impact Research and Industrial Application Scenarios for Tetrahydrofuran-2-amine (CAS 127662-20-8)


Fragment-Based Drug Discovery (FBDD) Library Design: Exploiting Zero Rotatable Bonds and Dual HBA Character

Tetrahydrofuran-2-amine is an ideal fragment library component due to its compliance with the Rule of Three (MW 87.12 < 300 Da; HBD 1 ≤ 3; HBA 2 ≤ 3; XLogP3 −0.2 ≤ 3) and its zero rotatable bonds, which maximize ligand efficiency by minimizing conformational entropy loss upon target binding [1]. Unlike tetrahydrofurfurylamine, which introduces a flexible methylene spacer, tetrahydrofuran-2-amine presents a fully rigidified amine vector — a feature that simplifies structure-based elaboration and reduces the synthetic complexity of follow-up compounds [1][2]. The dual HBA character (ring O + amine N) provides two distinct hydrogen-bonding anchors within a minimal molecular framework, enabling fragment growing strategies that leverage the ring oxygen for additional target contacts without increasing molecular weight [2].

Antiviral Protease Inhibitor Development: Validated P2 Ligand Scaffold with Subnanomolar Potency Precedent

For medicinal chemistry teams pursuing HIV-1 protease inhibitors, tetrahydrofuran-2-amine represents a structurally validated P2 ligand precursor with peer-reviewed potency data. The (S)-enantiomer of this scaffold, when elaborated into an N-(tetrahydrofuran)-N-(2-methoxyethyl)acetamide P2-ligand, yielded an inhibitor with IC50 = 0.35 nM against HIV-1 protease and a CC50 = 305 μM — a selectivity index exceeding 870,000 . The stereochemically defined tetrahydrofuran oxygen engages in critical hydrogen bonds with Asp29 and Asp30 backbone NH groups in the S2 subsite, as confirmed by X-ray crystallography [3]. Procuring enantiopure tetrahydrofuran-2-amine or its resolved (S)-enantiomer is therefore a strategic decision grounded in crystallographically validated binding interactions, not merely a commodity purchase of a heterocyclic amine.

Nucleoside Analog Synthesis: Direct Access to DNA/RNA Core Mimetics via Iron-Catalyzed Annulation

The 2-aminotetrahydrofuran core is structurally homologous to the sugar moiety of nucleosides and has been explicitly recognized as constituting the core of DNA and RNA [4]. Researchers synthesizing nucleoside analogs, including AZT-like dideoxynucleoside mimetics, can employ tetrahydrofuran-2-amine as a direct precursor or as a scaffold for [3+2] annulation chemistry that constructs the 2-aminotetrahydrofuran motif with up to 99% yield and >20:1 diastereoselectivity [4]. Cyclopentylamine and tetrahydrofurfurylamine cannot replicate this nucleoside-core structural equivalence: the former lacks the ring oxygen essential for ribose/deoxyribose mimicry, and the latter introduces a methylene spacer that disrupts the geometric correspondence to the natural sugar ring [2].

Physicochemical Property Optimization: Replacing Carbocyclic Amines with the Oxolane-Amine Scaffold to Tune Polarity Without Mass Penalty

In lead optimization campaigns where cyclopentylamine-containing compounds exhibit excessive lipophilicity (XLogP3 0.6) or insufficient solubility, tetrahydrofuran-2-amine offers a direct scaffold replacement that increases TPSA by 36% (35.3 vs. 26 Ų) and lowers XLogP3 by 0.8 log units (−0.2 vs. 0.6) without increasing molecular weight (87.12 vs. 85.15 g/mol, a negligible 2.3% difference) [1][2]. This 'polarity switch' is quantifiable and predictable, enabling multiparameter optimization of ADME profiles while preserving the cyclic secondary amine pharmacophore. The lower boiling point (125.6°C vs. 106–108°C for cyclopentylamine) and distinct flash point (36.8°C vs. ~17°C) also confer different safety and handling profiles that may favor tetrahydrofuran-2-amine in certain industrial workflows [2].

Application
Selection Property
Validation Focus
Fragment-based library design
Zero rotatable bonds; Rule-of-Three compliance
Ligand efficiency metrics; dual HBA engagement in fragment soaking
Antiviral protease inhibitor development
Validated chiral P2 ligand scaffold
Enantiomeric purity; crystallographic binding-mode review
Nucleoside analog synthesis
Direct structural homology to DNA/RNA sugar core
Diastereoselectivity in annulation; scaffold fidelity
Polarity optimization (replacing carbocyclic amines)
Quantifiable TPSA increase (+36%) without mass penalty
ADME parameter shift; solubility-permeability balance review

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